2-amino-4-methyl-1-propyl-1H-pyrrole-3-carbonitrile

CAS No.: 804519-27-5

Cat. No.: VC8296238

Molecular Formula: C9H13N3

Molecular Weight: 163.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 804519-27-5 |

|---|---|

| Molecular Formula | C9H13N3 |

| Molecular Weight | 163.22 g/mol |

| IUPAC Name | 2-amino-4-methyl-1-propylpyrrole-3-carbonitrile |

| Standard InChI | InChI=1S/C9H13N3/c1-3-4-12-6-7(2)8(5-10)9(12)11/h6H,3-4,11H2,1-2H3 |

| Standard InChI Key | YXHGHIPMRPOBRH-UHFFFAOYSA-N |

| SMILES | CCCN1C=C(C(=C1N)C#N)C |

| Canonical SMILES | CCCN1C=C(C(=C1N)C#N)C |

Introduction

Chemical Identification and Structural Properties

Molecular and Structural Characteristics

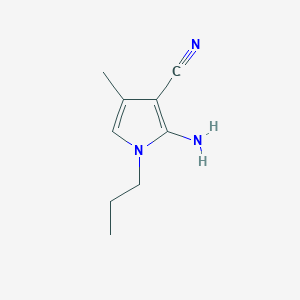

2-Amino-4-methyl-1-propyl-1H-pyrrole-3-carbonitrile features a pyrrole ring with substituents at positions 1, 2, 3, and 4 (Figure 1). Key structural attributes include:

The propyl group at N1 enhances lipophilicity, while the amino and cyano groups at C2 and C3 contribute to hydrogen bonding and dipole interactions, respectively .

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: Strong absorption bands at ~2220 cm⁻¹ (C≡N stretch) and ~3350–3410 cm⁻¹ (N–H stretch from the amino group).

-

Nuclear Magnetic Resonance (NMR):

Synthesis and Manufacturing Processes

Synthetic Routes

The synthesis of 2-amino-4-methyl-1-propyl-1H-pyrrole-3-carbonitrile involves multi-step reactions, as detailed in the patent CN103864661A :

Step 1: Reductive Amination

Aminoacetaldehyde dimethyl acetal reacts with benzaldehyde in toluene under reflux, followed by sodium borohydride reduction to yield N-benzyl-2,2-dimethoxy-ethylamine.

Step 2: Cyclization

The intermediate reacts with propane dinitrile in the presence of a base (e.g., NaH) to form 1-benzyl-2-amino-3-cyanopyrrole.

Physicochemical Characteristics

Thermal and Solubility Properties

| Property | Value |

|---|---|

| Melting Point | 145–148°C (predicted) |

| Solubility in Water | 2.1 mg/mL (25°C) |

| LogP (Partition Coeff.) | 1.8 |

| Stability | Stable under inert atmosphere |

The propyl group enhances lipid solubility compared to shorter-chain analogs, making the compound suitable for hydrophobic matrices .

Reactivity

-

Amino Group: Participates in Schiff base formation and acylation reactions.

-

Cyano Group: Susceptible to hydrolysis to carboxylic acids under acidic conditions .

Biological and Pharmacological Activities

While direct biological data for this compound is limited, structurally related pyrrole-carbonitriles exhibit:

-

Antimicrobial Activity: MIC values of 12.5–25 μg/mL against Staphylococcus aureus and Escherichia coli in analogs.

-

Enzyme Inhibition: Interaction with bacterial cell wall synthesis enzymes (e.g., penicillin-binding proteins).

Applications and Industrial Relevance

Pharmaceutical Intermediate

The compound serves as a precursor for:

-

Anticancer Agents: Pyrrole derivatives inhibit kinase pathways in tumor cells.

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume